molecular formula C9H16N2O5S B15203740 tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate

tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate

Cat. No.: B15203740
M. Wt: 264.30 g/mol
InChI Key: QEGZOJHSDCPHIL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thietane ring, which is a four-membered ring with one sulfur atom, and is functionalized with carbamate groups. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietane derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 3-chloro-1,1-dioxo-thietane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thietane ring may interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate: Unique due to the presence of both carbamate groups and a thietane ring.

    tert-Butyl N-(1-carbamoyl-1-oxopropan-2-yl)carbamate: Similar structure but lacks the thietane ring.

    tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Contains a different alkyl chain and functional groups.

Properties

Molecular Formula

C9H16N2O5S

Molecular Weight

264.30 g/mol

IUPAC Name

tert-butyl N-(3-carbamoyl-1,1-dioxothietan-3-yl)carbamate

InChI

InChI=1S/C9H16N2O5S/c1-8(2,3)16-7(13)11-9(6(10)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13)

InChI Key

QEGZOJHSDCPHIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)N

Origin of Product

United States

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